molecular formula C10H7BrF3N B13904969 6-bromo-1-methyl-2-(trifluoromethyl)-1H-indole

6-bromo-1-methyl-2-(trifluoromethyl)-1H-indole

Cat. No.: B13904969
M. Wt: 278.07 g/mol
InChI Key: UJFHSFIPQYRBJH-UHFFFAOYSA-N
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Description

6-bromo-1-methyl-2-(trifluoromethyl)-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of bromine, methyl, and trifluoromethyl groups on the indole core makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1-methyl-2-(trifluoromethyl)-1H-indole typically involves multi-step organic reactions One common method starts with the bromination of 1-methylindole to introduce the bromine atom at the 6-position

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-bromo-1-methyl-2-(trifluoromethyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to remove or modify existing functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6-bromo-1-methyl-2-(trifluoromethyl)-1H-indole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-bromo-1-methyl-2-(trifluoromethyl)-1H-indole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and affecting various cellular pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-1-methyl-2-(trifluoromethyl)-1H-indole is unique due to the specific combination of substituents on the indole core. The presence of the bromine atom at the 6-position, the methyl group at the 1-position, and the trifluoromethyl group at the 2-position imparts distinct chemical and biological properties that differentiate it from other similar compounds. These unique features make it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H7BrF3N

Molecular Weight

278.07 g/mol

IUPAC Name

6-bromo-1-methyl-2-(trifluoromethyl)indole

InChI

InChI=1S/C10H7BrF3N/c1-15-8-5-7(11)3-2-6(8)4-9(15)10(12,13)14/h2-5H,1H3

InChI Key

UJFHSFIPQYRBJH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2)Br)C(F)(F)F

Origin of Product

United States

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